Nifeviroc
Overview
Description
Nifeviroc is a small molecule drug that functions as a C-C chemokine receptor type 5 (CCR5) antagonist. It is primarily used for the treatment of human immunodeficiency virus type-1 (HIV-1) infections. By inhibiting the CCR5 receptor, this compound prevents the virus from entering and infecting human cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of nifeviroc involves multiple steps, including the formation of key intermediates and their subsequent coupling. The exact synthetic route and reaction conditions are proprietary and detailed in patents held by the originating organizations .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to verify the compound’s integrity .
Chemical Reactions Analysis
Types of Reactions: Nifeviroc undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within this compound, potentially altering its activity.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under controlled conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
Nifeviroc has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study CCR5 antagonism and its effects on chemical pathways.
Biology: Investigated for its role in blocking HIV-1 entry into cells, making it a valuable tool in virology research.
Medicine: Explored as a potential therapeutic agent for HIV-1 infections, with studies focusing on its efficacy and safety.
Industry: Utilized in the development of new antiviral drugs and formulations, including microemulsions and hydrogels for controlled drug delivery .
Mechanism of Action
Nifeviroc exerts its effects by binding to the CCR5 receptor on the surface of human cells. This binding prevents the HIV-1 virus from interacting with the receptor, thereby blocking the virus’s entry into the cell. The unique exo configuration of this compound allows it to sterically hinder access to the extracellular loop 2 (ECL2) region of CCR5, further enhancing its antagonistic activity .
Comparison with Similar Compounds
Maraviroc: Another CCR5 antagonist used for HIV-1 treatment.
Cenicriviroc: A dual CCR2 and CCR5 antagonist with anti-inflammatory and anti-infective properties.
TAK-779: A non-peptide CCR5 and CXCR3 antagonist with potent anti-HIV activity.
Uniqueness of Nifeviroc: this compound is unique due to its specific binding mechanism and high potency against a diverse group of R5-tropic HIV-1 strains. Unlike other CCR5 antagonists, this compound’s exo configuration allows it to block access to critical regions of the CCR5 receptor, making it highly effective in preventing HIV-1 entry .
Properties
IUPAC Name |
(4-nitrophenyl)methyl N-[1-[[(3S,4R)-1-(cyclopentanecarbonyl)-4-hydroxy-4-phenylpyrrolidin-3-yl]methyl]piperidin-4-yl]-N-prop-2-enylcarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H42N4O6/c1-2-18-36(32(39)43-23-25-12-14-30(15-13-25)37(41)42)29-16-19-34(20-17-29)21-28-22-35(31(38)26-8-6-7-9-26)24-33(28,40)27-10-4-3-5-11-27/h2-5,10-15,26,28-29,40H,1,6-9,16-24H2/t28-,33-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNSKQYZFEVKYDB-UVMMSNCQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(C1CCN(CC1)CC2CN(CC2(C3=CC=CC=C3)O)C(=O)C4CCCC4)C(=O)OCC5=CC=C(C=C5)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN(C1CCN(CC1)C[C@H]2CN(C[C@@]2(C3=CC=CC=C3)O)C(=O)C4CCCC4)C(=O)OCC5=CC=C(C=C5)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H42N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
590.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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